REACTION_CXSMILES
|
C1COCC1.C([O:9][C:10]12[CH2:14][C:12]([NH:15][C:16](=[O:18])[CH3:17])([CH2:13]1)[CH2:11]2)(=O)C.[OH-].[Na+]>CO>[OH:9][C:10]12[CH2:14][C:12]([NH:15][C:16](=[O:18])[CH3:17])([CH2:13]1)[CH2:11]2 |f:2.3|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC12CC(C1)(C2)NC(C)=O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After complete consumption of the starting material, saturated ammonium chloride
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture is extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CC(C1)(C2)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |